![molecular formula C18H16F2N2O3S B2452484 1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1396845-54-7](/img/structure/B2452484.png)
1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide are explored for their potential as ligands for metal coordination due to their structural characteristics. These compounds, including variations like methanesulfonamide, demonstrate distinct molecular and supramolecular structures that are pivotal for understanding their chemical behavior and potential applications in coordination chemistry (Jacobs et al., 2013).
Catalysis and Hydrogenation
A study on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones highlights the versatility of sulfonamide derivatives in catalysis. These findings underline the effectiveness of such compounds in facilitating hydrogenation reactions, showcasing their utility in organic synthesis and potentially greener chemical processes (Ruff et al., 2016).
Chemical Synthesis and Reactions
The synthesis of furylmethane derivatives using –SO3H functionalized ionic liquids presents an innovative approach to chemical synthesis, indicating the role of sulfonamide derivatives in promoting high-yield and environmentally friendly reactions (Shinde & Rode, 2017). Additionally, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the utility of such compounds in selective chemical transformations, enhancing the precision of synthetic strategies (Kondo et al., 2000).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-15-8-14(9-16(20)10-15)13-26(23,24)22(12-18-5-3-7-25-18)11-17-4-1-2-6-21-17/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQQNDFDBQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.